2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. . The unique structure of this compound, featuring both chlorine and fluorine substituents, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of 2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine typically involves the use of pyrrole as a starting material. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . This process involves a series of steps, including cyclization and halogenation, to introduce the chlorine and fluorine atoms at the desired positions on the pyrrolo[2,1-f][1,2,4]triazine scaffold. Industrial production methods focus on optimizing yield and purity, often involving scale-up processes and stringent control of reaction conditions to ensure safety and efficiency .
Chemical Reactions Analysis
2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: The pyrrolo[2,1-f][1,2,4]triazine scaffold can participate in cyclization reactions to form more complex fused ring systems.
Scientific Research Applications
2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is used as a core structure in the development of kinase inhibitors for cancer therapy.
Antiviral Research: The compound is a key intermediate in the synthesis of antiviral drugs, such as remdesivir, which has been used in the treatment of COVID-19.
Biological Studies: Researchers use this compound to study the interactions between small molecules and biological targets, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cancer cell growth and survival . The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine can be compared with other compounds in the pyrrolo[2,1-f][1,2,4]triazine family, such as:
Avapritinib: A kinase inhibitor used in the treatment of gastrointestinal stromal tumors.
Remdesivir: An antiviral drug used in the treatment of COVID-19
The unique combination of chlorine and fluorine atoms in this compound distinguishes it from these similar compounds, providing distinct chemical properties and biological activities.
Properties
IUPAC Name |
2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FN3/c7-5-4-3(9)1-2-12(4)11-6(8)10-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNFWFCWVZFQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1F)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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